N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine

Analgesia Opioid peptide metabolism Enzyme selectivity

Z 1796 is the definitive tool compound for selective aminopeptidase inhibition, exhibiting >1000-fold selectivity over neutral endopeptidase (NEP) to spare substance P and ANP metabolism. Unlike bestatin, its methylsulfonylphenyl warhead ensures clean pharmacological dissection of enkephalin pathways. Dual LAT1 inhibition (IC50=112 µM) enables cancer metabolism synergy studies. Validated by 1.38 Å crystal structure (PDB 5RKY) for structure-based design. Essential SAR comparator to bestatin and Z 4212. Procure for reproducible, mechanistically unambiguous research.

Molecular Formula C17H26N2O6S
Molecular Weight 386.5 g/mol
CAS No. 125483-62-7
Cat. No. B1682360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
CAS125483-62-7
SynonymsN-(3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
Z 1796
Z-1796
Molecular FormulaC17H26N2O6S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O
InChIInChI=1S/C17H26N2O6S/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-11-4-6-12(7-5-11)26(3,24)25/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23)
InChIKeyFUAANNLYEGVRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine (Z 1796) – A Bestatin-Derived Aminopeptidase Inhibitor for Analgesic and Oncology Research


N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine, commonly designated as Z 1796 (CAS 125483-62-7), is a synthetic, peptidomimetic analogue of the natural aminopeptidase inhibitor bestatin (ubenimex) [1]. It belongs to the class of metallo-aminopeptidase inhibitors and is characterized by a (2S,3R)-3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl warhead conjugated to an L-leucine residue, distinguishing it from the parent compound bestatin, which bears a phenyl rather than a methylsulfonylphenyl moiety [2]. Z 1796 was first reported alongside its structural congener Z 4212 as a hypoalgesic agent that targets central aminopeptidases while largely sparing neutral endopeptidase (NEP; neprilysin) [3].

Why Bestatin or Generic Aminopeptidase Inhibitors Cannot Substitute for Z 1796 in Opioid-Pathway Research


Broad-spectrum aminopeptidase inhibitors such as bestatin, leucinethiol, or actinonin cannot be indiscriminately substituted for Z 1796 in experimental protocols involving opioid-peptide metabolism. The critical distinction lies in enzymatic selectivity: bestatin inhibits both aminopeptidases and neutral endopeptidase (NEP), whereas Z 1796 inhibits aminopeptidases at concentrations >1000-fold lower than those required to block NEP [1]. This selectivity profile holds functional significance in vivo—the hypoalgesic action of Z 1796 was shown to implicate central aminopeptidases but not NEP, thereby partially sparing the metabolism of other NEP substrates such as substance P and atrial natriuretic peptide (ANP) that could otherwise produce confounding physiological alterations [1]. Furthermore, Z 1796 bears a methylsulfonylphenyl substituent, which confers distinct physicochemical properties and binding interactions compared to the parent phenyl group of bestatin, as evidenced by its unique binding pose in a PHIP bromodomain crystal structure (PDB 5RKY) [2]. Substituting Z 1796 with a generic inhibitor would therefore introduce uncontrolled variables in both enzymatic selectivity and off-target pharmacology, compromising data reproducibility and mechanistic interpretation.

Z 1796 (N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine): Quantitative Differential Evidence for Scientific Selection


NEP Selectivity Ratio: Z 1796 vs. Bestatin in Mouse Striatal Membranes

In comparative in vitro studies, Z 1796 and its congener Z 4212 readily inhibited aminopeptidases in membranes prepared from mouse corpus striatum, whereas more than 1000 times the concentration was required for neutral endopeptidase (NEP) to be blocked [1]. This selectivity profile contrasts with that of bestatin (ubenimex), which inhibits both aminopeptidases and NEP at comparable concentrations [1]. The ex vivo experiments confirmed this differential pharmacology: the hypoalgesic action of Z 1796 implicated central aminopeptidases but not NEP, while bestatin's action involved both enzyme families [1].

Analgesia Opioid peptide metabolism Enzyme selectivity

LAT1 (SLC7A5) Transporter Interaction: Z 1796 vs. Reference LAT1 Substrates in MCF7 Cells

Z 1796 was identified as a competitive inhibitor of [14C]-L-leucine uptake at the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) in human MCF7 breast cancer cells, with an IC50 value of 1.12 × 10^5 nM (112 µM) [1]. This LAT1 inhibitory activity represents a secondary pharmacological property that distinguishes Z 1796 from bestatin, for which comparable LAT1 inhibition data at this target have not been reported in the same assay system. LAT1 is overexpressed in multiple cancer types and is a recognized target for tumor-selective drug delivery and antimetabolite therapy [2].

Cancer metabolism Amino acid transport LAT1 targeting

Structural Differentiation from Z 4212: C-Terminal Amino Acid Identity Dictates Molecular Recognition

Z 1796 bears an L-leucine residue at its C-terminus (IUPAC: (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl]amino]-4-methylpentanoic acid), whereas its direct structural analogue Z 4212 (CAS 125483-43-4) features a 1-aminocyclopentanecarboxylic acid moiety in place of leucine [1][2]. Both compounds exhibit comparable NEP-sparing aminopeptidase inhibition and hypoalgesic activity in the mouse hot-plate test, but Z 1796 contains a natural amino acid recognition element (L-leucine) that may influence interactions with leucine-preferring aminopeptidases (e.g., leucine aminopeptidase/LAP, aminopeptidase B) and amino acid transporters such as LAT1 [3][4].

Structure-activity relationship Protease inhibitor design Leucine aminopeptidase

Validated Fragment Hit for PHIP Bromodomain: Crystallographic Evidence in Fragment-Based Drug Design

Z 1796 (designated Z1796014543 in the PDB) was identified as a fragment hit binding to the second bromodomain of the Pleckstrin-homology domain interacting protein (PHIP2) in a high-throughput crystallographic fragment screen conducted by the Structural Genomics Consortium (SGC) [1]. The co-crystal structure (PDB 5RKY) was solved at 1.38 Å resolution using X-ray diffraction and formed part of the SAMPL7 protein-ligand challenge dataset, which comprised 52 different fragments bound across 4 distinct sites on PHIP2, with 47 fragments occupying the pharmacologically relevant acetylated lysine (Kac) binding site [1]. This experimentally validated binding mode provides direct structural evidence for Z 1796's utility as a chemical probe or starting point for bromodomain-targeted ligand optimization—an application domain distinct from its aminopeptidase inhibition activity [1].

Fragment-based drug design Bromodomain Crystallographic fragment screening

Best Research and Industrial Application Scenarios for Z 1796 (N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine)


Investigating Aminopeptidase-Selective Modulation of Endogenous Opioid Tone Without NEP Interference

Z 1796 is the reagent of choice for in vivo or ex vivo studies requiring selective inhibition of central aminopeptidases while preserving NEP-mediated metabolism of substance P and ANP. The >1000-fold selectivity window over NEP, demonstrated in mouse striatal membranes and confirmed by ex vivo hypoalgesia experiments, enables clean pharmacological dissection of the enkephalin-degrading aminopeptidase pathway without the confounding NEP co-inhibition observed with bestatin [1]. Researchers investigating opioid-peptide-mediated analgesia, stress responses, or neuroinflammatory pain can use Z 1796 to attribute observed effects specifically to aminopeptidase blockade.

Bifunctional LAT1-Aminopeptidase Targeting in Cancer Cell Metabolism Studies

Given its dual activity as an aminopeptidase inhibitor and a LAT1 (SLC7A5) transport inhibitor (IC50 = 112 µM in MCF7 cells), Z 1796 is uniquely suited for cancer metabolism research exploring the intersection of amino acid deprivation therapy and aminopeptidase inhibition [1][2]. LAT1 is a validated anticancer target overexpressed in glioblastoma, lung, prostate, and colorectal cancers. Z 1796 can serve as a tool compound to test the hypothesis that simultaneous LAT1 blockade and aminopeptidase inhibition produces synergistic antiproliferative effects, a combination not achievable with bestatin or selective LAT1 inhibitors alone [2].

Fragment-Based Drug Discovery Against Bromodomain-Containing Proteins Using a Pre-Validated PHIP2 Ligand

Medicinal chemistry groups pursuing bromodomain-targeted therapeutics can procure Z 1796 as a structurally characterized starting point for hit-to-lead optimization. The compound's binding pose within the acetylated lysine (Kac) binding pocket of the PHIP2 bromodomain has been experimentally determined at 1.38 Å resolution (PDB 5RKY), providing atomic-level detail for rational structure-guided design [1]. The SAMPL7 community challenge dataset further validates Z 1796 as one of 47 fragments occupying the pharmacologically relevant Kac site, reducing the risk associated with pursuing unvalidated virtual screening hits [1].

Structure-Activity Relationship Studies Comparing C-Terminal Modifications in Bestatin-Derived Inhibitor Series

For laboratories building SAR datasets around the bestatin pharmacophore, Z 1796 provides a critical comparator alongside Z 4212 and bestatin itself. The three-compound series—bestatin (phenyl warhead, L-leucine C-terminus), Z 1796 (methylsulfonylphenyl warhead, L-leucine C-terminus), and Z 4212 (methylsulfonylphenyl warhead, 1-aminocyclopentanecarboxylic acid C-terminus)—enables systematic deconvolution of the contributions of the P1 aromatic substituent and the P1' amino acid residue to enzyme inhibition potency, selectivity, and transporter recognition [1][2][3]. This comparative framework is essential for rational optimization toward isoform-selective aminopeptidase inhibitors.

Quote Request

Request a Quote for N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.